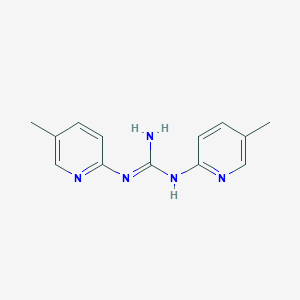
1,2-Bis(5-methylpyridin-2-yl)guanidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,2-Bis(5-methylpyridin-2-yl)guanidine is a chemical compound known for its unique structure and properties It consists of a guanidine core flanked by two 5-methylpyridin-2-yl groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1,2-Bis(5-methylpyridin-2-yl)guanidine typically involves the reaction of 5-methylpyridin-2-ylamine with a guanylating agent. One common method includes the use of di(imidazole-1-yl)methanimine as a guanylating reagent, which reacts with 5-methylpyridin-2-ylamine under mild conditions to form the desired product .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
1,2-Bis(5-methylpyridin-2-yl)guanidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.
Substitution: The pyridine rings can participate in electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles can be employed under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield N-oxides, while reduction can produce amines.
Applications De Recherche Scientifique
1,2-Bis(5-methylpyridin-2-yl)guanidine has several scientific research applications:
Chemistry: It serves as a ligand in coordination chemistry, forming complexes with various metal ions.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It can be used in the synthesis of other complex molecules and materials.
Mécanisme D'action
The mechanism of action of 1,2-Bis(5-methylpyridin-2-yl)guanidine involves its interaction with molecular targets such as enzymes and receptors. The guanidine group can form hydrogen bonds and ionic interactions, while the pyridine rings can participate in π-π stacking and coordination with metal ions. These interactions can modulate the activity of biological targets and pathways .
Comparaison Avec Des Composés Similaires
Similar Compounds
1,2-Bis(2-pyridyl)guanidine: Similar structure but without the methyl groups.
1,2-Bis(4-methylpyridin-2-yl)guanidine: Methyl groups are positioned differently on the pyridine rings.
1,2-Bis(3-methylpyridin-2-yl)guanidine: Methyl groups are positioned differently on the pyridine rings.
Uniqueness
1,2-Bis(5-methylpyridin-2-yl)guanidine is unique due to the specific positioning of the methyl groups on the pyridine rings, which can influence its chemical reactivity and interactions with biological targets. This unique structure can lead to distinct properties and applications compared to its analogs .
Propriétés
Numéro CAS |
6967-97-1 |
|---|---|
Formule moléculaire |
C13H15N5 |
Poids moléculaire |
241.29 g/mol |
Nom IUPAC |
1,2-bis(5-methylpyridin-2-yl)guanidine |
InChI |
InChI=1S/C13H15N5/c1-9-3-5-11(15-7-9)17-13(14)18-12-6-4-10(2)8-16-12/h3-8H,1-2H3,(H3,14,15,16,17,18) |
Clé InChI |
KOPWUIWVTZBGTJ-UHFFFAOYSA-N |
SMILES canonique |
CC1=CN=C(C=C1)NC(=NC2=NC=C(C=C2)C)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


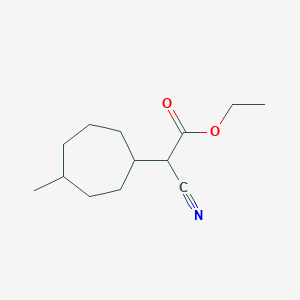

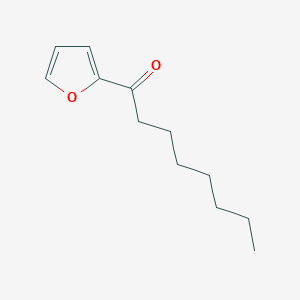
![3,4-Dihydroxy-5-[(3,4,5-trihydroxy-2-{[(4-sulfophenyl)amino]methyl}benzoyl)oxy]benzoic acid](/img/structure/B14723362.png)
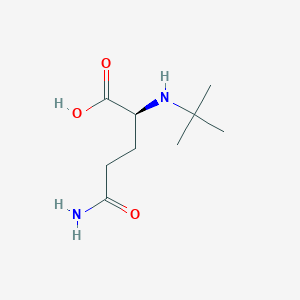
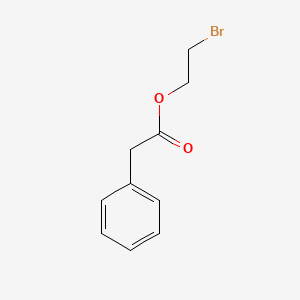

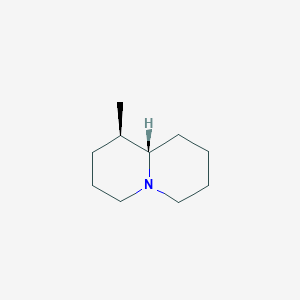

![4-(4-{[(2-Chloroethyl)(nitroso)carbamoyl]amino}phenyl)butanoic acid](/img/structure/B14723385.png)
![3-[4-(Phenylsulfamoyl)benzamido]-N-[3-(trifluoromethyl)phenyl]benzene-1-carboximidic acid](/img/structure/B14723395.png)
![1-Methoxy-4-methyl-2-[(4-nitrophenyl)sulfanyl]benzene](/img/structure/B14723406.png)


